1-Ethyl-1H-indazole-4-carbaldehyde
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Overview
Description
1-Ethyl-1H-indazole-4-carbaldehyde is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the aldehyde group at the 4-position and the ethyl group at the 1-position of the indazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indazole-4-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at the 1 and 4 positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base. The aldehyde group at the 4-position can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of transition metal catalysts to facilitate the cyclization and functionalization reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Ethyl-1H-indazole-4-carboxylic acid.
Reduction: 1-Ethyl-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-1H-indazole-4-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activity . The indazole ring can also interact with aromatic residues in protein binding sites, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-Methyl-1H-indazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group at the 1-position.
1-Ethyl-1H-indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position instead of the 4-position.
1-Phenyl-1H-indazole-4-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group at the 1-position.
Uniqueness: 1-Ethyl-1H-indazole-4-carbaldehyde is unique due to the specific positioning of the ethyl and aldehyde groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-ethylindazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-5-3-4-8(7-13)9(10)6-11-12/h3-7H,2H2,1H3 |
InChI Key |
UAASKGBGNYVAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC(=C2C=N1)C=O |
Origin of Product |
United States |
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